CDK8-IN-3 - 1884500-15-5

CDK8-IN-3

Catalog Number: EVT-263248
CAS Number: 1884500-15-5
Molecular Formula: C22H23N5O2
Molecular Weight: 389.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK8-IN-3 is an inhibitor of CDK8.
Overview

CDK8-IN-3 is a small molecule inhibitor specifically targeting Cyclin-Dependent Kinase 8 (CDK8), a member of the CDK family involved in the regulation of transcription by RNA polymerase II. CDK8 plays a crucial role in various cellular processes, including cell proliferation and differentiation, and has been implicated in several cancers. The compound has garnered attention for its potential therapeutic applications, particularly in oncology.

Source and Classification

CDK8-IN-3 is classified as a selective inhibitor of the CDK8 kinase module, which is part of the mediator complex that regulates gene transcription. It was identified through a series of structure-activity relationship studies aimed at optimizing its potency and selectivity against CDK8 compared to other kinases such as CDK19. The compound's design was based on previous studies that highlighted the importance of CDK8 in cancer biology, particularly in colorectal cancer and other malignancies associated with aberrant transcriptional regulation .

Synthesis Analysis

The synthesis of CDK8-IN-3 involves several key steps that utilize common organic chemistry techniques. Initial synthetic routes typically start with the formation of a quinoline scaffold, which is modified through various reactions such as amination and sulfonation to introduce functional groups that enhance binding affinity to the target kinase.

Methods and Technical Details

  1. Refluxing Intermediates: A solution containing intermediates is treated with phosphorus oxychloride under reflux conditions to facilitate the formation of the desired quinoline derivatives.
  2. Extraction and Purification: Post-reaction mixtures are subjected to extraction using organic solvents like methylene chloride, followed by purification through column chromatography.
  3. Characterization: The final products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structures .
Molecular Structure Analysis

The molecular structure of CDK8-IN-3 features a quinoline core substituted with various functional groups that are critical for its inhibitory activity against CDK8.

Structure Data

  • Molecular Formula: C₁₄H₁₅ClN₂O₂S
  • Molecular Weight: Approximately 300.80 g/mol
  • Structural Features: The compound includes a quinoline ring system, which is essential for its interaction with the ATP-binding site of CDK8.
Chemical Reactions Analysis

CDK8-IN-3 undergoes specific chemical reactions that relate to its mechanism of action as an inhibitor. The primary reaction involves the binding of the compound to the ATP site of CDK8, preventing substrate phosphorylation.

Reactions and Technical Details

  1. Binding Interaction: The binding affinity of CDK8-IN-3 for CDK8 is assessed using competitive binding assays.
  2. Phosphorylation Inhibition: The compound effectively inhibits the phosphorylation of target substrates by CDK8, thereby disrupting downstream signaling pathways involved in cell proliferation .
Mechanism of Action

The mechanism by which CDK8-IN-3 exerts its effects involves competitive inhibition at the ATP-binding site of CDK8.

Process and Data

  1. Competitive Inhibition: By occupying the ATP-binding site, CDK8-IN-3 prevents ATP from binding, thereby inhibiting kinase activity.
  2. Impact on Transcription: Inhibition leads to alterations in gene expression profiles, particularly those genes involved in oncogenic pathways such as glycolysis and cell cycle regulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of CDK8-IN-3 are crucial for understanding its behavior in biological systems.

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability: Optimal stability observed at neutral pH levels .
Applications

CDK8-IN-3 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: It serves as a valuable tool for studying the role of CDK8 in cancer biology, particularly in transcriptional regulation related to tumor growth.
  2. Therapeutic Development: Due to its selective inhibition profile, it is being explored as a candidate for targeted cancer therapies aimed at tumors with high CDK8 expression levels .
Introduction to CDK8 as a Transcriptional Regulator

Cyclin-dependent kinase 8 (CDK8) is a critical regulator of RNA polymerase II (Pol II)-mediated transcription, functioning primarily through its association with the multi-subunit Mediator complex. As an oncoprotein frequently dysregulated in cancers like colorectal carcinoma and melanoma, CDK8 has emerged as a therapeutic target. CDK8-IN-3 represents a patented chemical inhibitor (WO2016041618A1, compound 1.7) designed to selectively disrupt CDK8 kinase activity, providing a tool to dissect transcriptional mechanisms and develop anticancer strategies [1] [2].

Structural and Functional Overview of CDK8 in the Mediator Complex

CDK8 resides within a conserved kinase module (CKM) of the Mediator complex, comprising CDK8, cyclin C, MED12, and MED13. This module reversibly associates with the core Mediator, forming a 25–30 subunit molecular bridge that connects transcription factors to Pol II [2] [9].

Structural Dynamics and Regulation

  • Steric Inhibition: The CKM sterically blocks core Mediator binding to the Pol II pre-initiation complex (PIC), repressing basal transcription [3] [9].
  • Kinase-Dependent Release: CDK8 phosphorylation of MED13 weakens CKM-core Mediator binding, facilitating CKM dissociation and enabling Mediator-PIC interactions essential for activation [3].
  • Conformational Control: Cryo-EM studies reveal that CKM binding induces an extended Mediator conformation, presumed to represent its transcriptionally active state [9].

Substrate Specificity

CDK8 phosphorylates diverse targets, including:

  • Transcription factors: STAT1, SMADs, E2F1
  • Histones: H3 (promoting phosphoacetylation)
  • Pol II CTD: Ser5 and Ser2 residues (in vitro) [2] [8]

Table 1: Key Structural Components of the CDK8 Kinase Module

SubunitFunctionRegulatory Role
CDK8Catalytic kinase activityPhosphorylates Mediator, Pol II, transcription factors
Cyclin CActivates CDK8; nuclear-cytoplasmic shuttlerStress-dependent mitochondrial fission regulator
MED12Scaffold; enhances CDK8 kinase activityRecruits histone modifiers (e.g., EZH2)
MED13Mediates CKM-core Mediator bindingPhosphorylation by CDK8 triggers CKM dissociation

Evolutionary Conservation and Paralogs (CDK8 vs. CDK19)

CDK8 is evolutionarily conserved from yeast (Srb10) to mammals. Vertebrates uniquely express CDK19, a paralog sharing 85% amino acid identity with CDK8 but differing in tissue distribution and expression dynamics [5] [6].

Functional Divergence and Overlap

  • Tissue Specificity: CDK8 is ubiquitously expressed, whereas CDK19 is enriched in brain and testes [5] [6].
  • Kinase Activity: Both phosphorylate identical substrates (e.g., STAT1-S727), and transcriptomic studies show qualitative functional overlap in NFκB and serum-response networks [5].
  • Compensatory Mechanisms: CDK19 rescues CDK8-knockout phenotypes in Drosophila neurons, confirming conserved kinase functions [7].

Non-Redundant Biological Roles

  • Embryonic Viability: CDK8 knockout causes embryonic lethality in mice, while CDK19 loss is viable but impairs neural development [5] [6].
  • Cancer Context: CDK8 amplification drives colon cancer, whereas CDK19 deletions occur in neurodevelopmental disorders [6] [7].

Table 2: Comparative Analysis of CDK8 and CDK19

FeatureCDK8CDK19
Genomic Locus13q12.136q21
ExpressionUbiquitousBrain, testes, adrenal glands
Knockout PhenotypeEmbryonic lethal (mice)Viable; neurodevelopmental defects
Kinase-Independent RoleStabilizes cyclin CMediator scaffolding

CDK8’s Dual Role in Transcription: Activation vs. Repression Mechanisms

CDK8 exerts context-dependent effects: repressing basal transcription while activating stimulus-responsive genes. CDK8-IN-3 inhibits both functions by targeting its kinase domain [1] [8].

Repression Mechanisms

  • Physical Blockade:
  • CKM-bound Mediator sterically hinders Pol II PIC assembly [3] [9].
  • Transactivator Inactivation:
  • Phosphorylates transcription factors (e.g., Gcn4 in yeast), triggering degradation/nuclear export [4].
  • TFIIH Inhibition:
  • CDK8 phosphorylates cyclin H (CDK7-activating subunit), dampening TFIIH kinase activity [4].

Activation Mechanisms

  • Elongation Control:
  • Facilitates P-TEFb recruitment to serum-response genes (e.g., FOS, EGR1), enabling Pol II pause release via Ser2-CTD phosphorylation [8].
  • Coactivator Phosphorylation:
  • Enhances β-catenin, HIF1α, and p53 activity by phosphorylating their activation domains [2] [6].
  • Stress-Responsive Licensing:
  • Heat shock induces CDK8 kinase activity, releasing Mediator to bind PICs and initiate rapid gene activation [3] [10].

Table 3: Transcriptional Outcomes of CDK8 Kinase Activity

TargetEffect of PhosphorylationFunctional Outcome
MED13Weakens CKM-core Mediator bindingReleases Mediator for PIC engagement
STAT1 (S727)Enhances transactivation potentialMaximizes IFNγ-responsive gene expression
β-cateninStabilizes chromatin interactionsAmplifies Wnt target gene transcription
Pol II CTD (Ser5)Promotes promoter escapeFacilitates transcription initiation

Compound Listing

Properties

CAS Number

1884500-15-5

Product Name

CDK8-IN-3

IUPAC Name

N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide

Molecular Formula

C22H23N5O2

Molecular Weight

389.46

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC

Solubility

Soluble in DMSO

Synonyms

CDK8 IN-3; CDK8-IN 3; CDK8-IN-3; CDK8 IN 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.